+5 Da Mass Shift Enables Unambiguous MS Separation from Unlabeled Cinnamaldehyde for Stable Isotope Dilution Assays
trans-Cinnamaldehyde-d5 possesses a molecular ion shifted by +5 Da (m/z 137 → 132 for the molecular ion cluster) relative to unlabeled trans-cinnamaldehyde, a mass difference entirely attributable to the five deuterium atoms on the phenyl ring . This shift exceeds the minimum +3 Da threshold recommended for reliable SIL internal standard use in quantitative MS, ensuring the deuterated standard's signal does not overlap with the analyte's [M+1] or [M+2] natural abundance isotopologue peaks [1]. The unlabeled comparator trans-cinnamaldehyde (CAS 14371-10-9) has a monoisotopic mass of 132.0575 Da versus 137.0889 Da for the d5 isotopologue—a 3.8% mass increase that is readily resolved by unit-resolution quadrupole and ion trap mass analyzers .
| Evidence Dimension | Molecular ion mass (monoisotopic) and mass shift for MS-based quantification |
|---|---|
| Target Compound Data | Monoisotopic mass = 137.0889 Da; molecular formula C₉H₃D₅O; +5 Da shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled trans-cinnamaldehyde: monoisotopic mass = 132.0575 Da; molecular formula C₉H₈O |
| Quantified Difference | Δm = +5.0314 Da (+3.8% mass increase); zero isotopic overlap with [M] and [M+1] of unlabeled analyte |
| Conditions | Calculated from exact masses; verified by GC–MS (EI and CI modes) and LC–MS/MS analysis |
Why This Matters
A +5 Da mass shift provides unambiguous signal separation from the endogenous analyte across all common MS platforms, enabling the stable isotope dilution assay (SIDA) workflow that is the gold standard for cinnamaldehyde quantification in complex food, biological, and environmental matrices.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using LC/MS: necessity or not? Rapid Commun. Mass Spectrom., 19, 401–407. (Recommends ≥+3 Da mass difference for SIL-IS.) View Source
